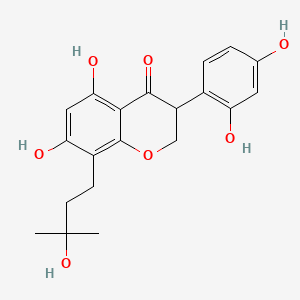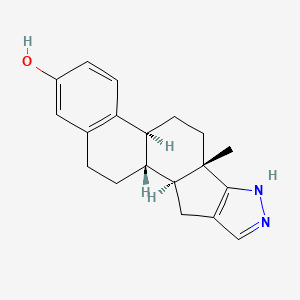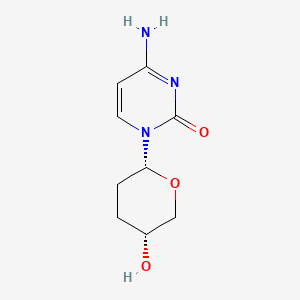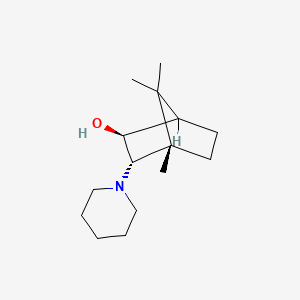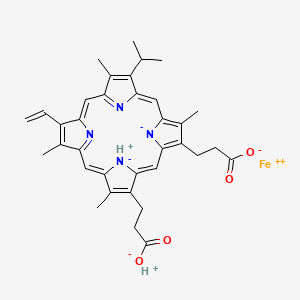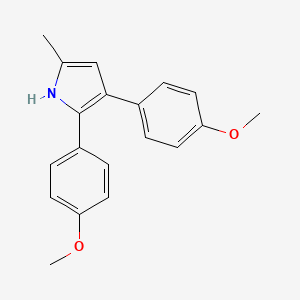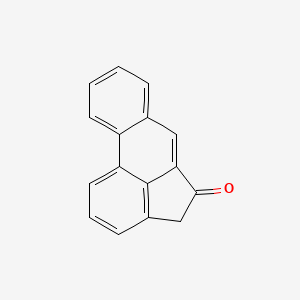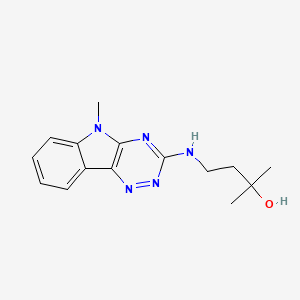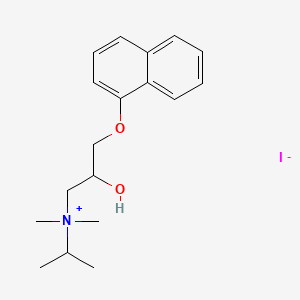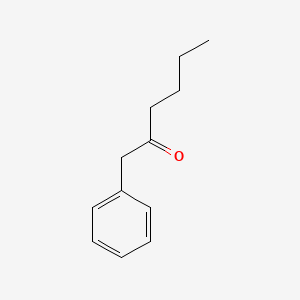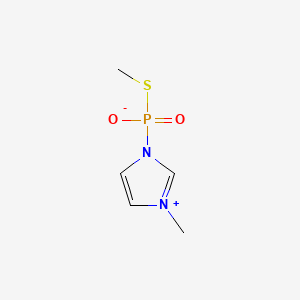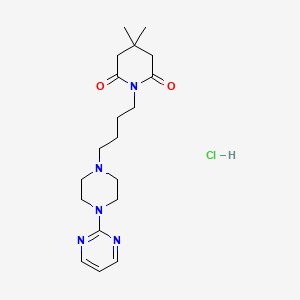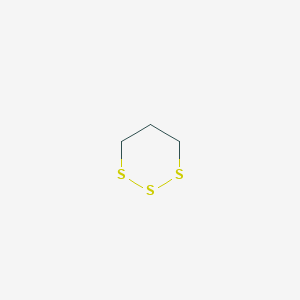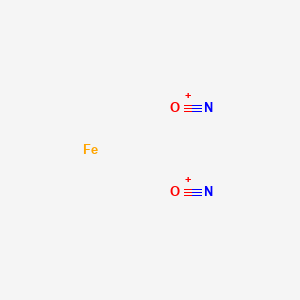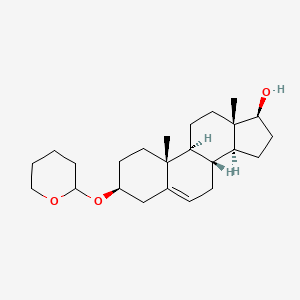
Androstenediol 3-tetrahydropyranyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol is an androstanoid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
The tetrahydropyranyl (THP) group, such as that in androstenediol 3-tetrahydropyranyl ether, is widely used in organic synthesis, particularly as a protecting group for alcohols and phenols. A study by Choudary, Neeraja, and Kantam (2001) demonstrated the use of vanadyl(IV) acetate as a catalyst for the tetrahydropyranylation of alcohols, thiols, and phenols to afford corresponding THP ethers in good yields. This method is notable for its mild conditions and rapid reaction rates, marking a significant advancement in heterogeneous catalysis for the synthesis of THP ethers (Choudary, Neeraja, & Kantam, 2001).
NMR Characterization
High-field NMR studies have been conducted on steroids containing the tetrahydropyranyl ether group, like androstenediol 3-tetrahydropyranyl ether. Szendi et al. (2000) performed comprehensive NMR analyses, including COSY, TOCSY, HSQC, and HSQC-TOCSY, to fully assign both 1H and 13C resonances of such derivatives. These studies are crucial for understanding the structural and electronic characteristics of THP-protected steroids, facilitating further research and application in various scientific fields (Szendi, Forgó, Kövér, & Sweet, 2000).
Biochemical and Biomedical Applications
While the specific applications of androstenediol 3-tetrahydropyranyl ether in biochemical or biomedical research are not directly highlighted, the broader context of androstenediol and its derivatives, including THP-protected forms, has been investigated for their potential in enhancing immunity and providing protection against radiation injury. Loria et al. (2000) explored the effects of androstenediol derivatives in upregulating host immunity and increasing resistance against infections. Such studies suggest potential avenues for research into the applications of THP-protected androstenediol derivatives in immunomodulation and radioprotection (Loria, Conrad, Huff, Carter, & Ben-Nathan, 2000).
Green Chemistry and Sustainable Practices
The development of environmentally friendly and sustainable chemical processes is a critical aspect of modern research. The use of green solvents and recyclable catalysts in the synthesis and conversion of THP ethers represents a significant contribution to green chemistry. For example, Azzena et al. (2018) demonstrated the use of NH4HSO4 supported on SiO2 as a recyclable acidic catalyst for converting alcohols and phenols into THP ethers using green ethereal solvents. This approach aligns with the principles of sustainable chemistry, emphasizing the importance of developing efficient, recyclable, and environmentally benign methods for chemical synthesis (Azzena, Carraro, Modugno, Pisano, & Urtis, 2018).
Propiedades
Número CAS |
5419-51-2 |
|---|---|
Nombre del producto |
Androstenediol 3-tetrahydropyranyl ether |
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H38O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-22,25H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |
Clave InChI |
OEECLXWCHUIMAU-QDWRAYMQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Otros números CAS |
5419-51-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



